molecular formula C19H20N2O3 B13066044 (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide

(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide

Cat. No.: B13066044
M. Wt: 324.4 g/mol
InChI Key: YGOAWEQMEPPBOI-SBBGBBIESA-N
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Description

(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is an organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, an aminomethylidene group, and a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide typically involves a multi-step process. One common method includes the condensation of 4-ethoxyaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a β-ketoamide under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating various diseases, depending on its biological activity and mechanism of action.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for developing new products and processes.

Mechanism of Action

The mechanism of action of (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide
  • (2Z)-2-{[(4-chlorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide
  • (2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide

Uniqueness

Compared to similar compounds, (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide stands out due to the presence of the ethoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-2-[(4-ethoxyphenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide

InChI

InChI=1S/C19H20N2O3/c1-3-24-17-11-9-15(10-12-17)20-13-18(14(2)22)19(23)21-16-7-5-4-6-8-16/h4-13,22H,3H2,1-2H3,(H,21,23)/b18-14+,20-13?

InChI Key

YGOAWEQMEPPBOI-SBBGBBIESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C/C(=C(/C)\O)/C(=O)NC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC(=C(C)O)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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